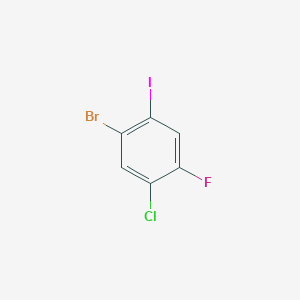
1-Bromo-5-cloro-4-fluoro-2-yodobenceno
Descripción general
Descripción
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is utilized in various scientific research applications:
Mecanismo De Acción
Mode of Action
Halogenated aromatic compounds can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reaction depends on the conditions and the other reactants present.
Pharmacokinetics
The ADME properties of halogenated aromatic compounds can vary widely and would depend on the specific compound and its physicochemical properties. Some general trends can be observed, such as increased lipophilicity due to the presence of halogens, which can affect absorption and distribution .
Métodos De Preparación
The synthesis of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative, where specific conditions and reagents are used to introduce the bromine, chlorine, fluorine, and iodine atoms sequentially. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination and iodination under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-5-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.
Comparación Con Compuestos Similares
1-Bromo-5-chloro-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,5-dichloro-4-fluorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1,5-Dibromo-2-fluoro-4-iodobenzene: Contains an additional bromine atom, which can lead to different chemical behavior and uses.
1,3-Dibromo-2,5-difluoro-4-iodobenzene: Another variant with multiple bromine and fluorine atoms, offering unique properties for specific applications.
Propiedades
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHYWMZQCRMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679243 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067882-65-8 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
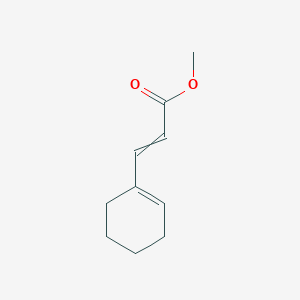
![4-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)benzyl alcohol](/img/structure/B1504677.png)
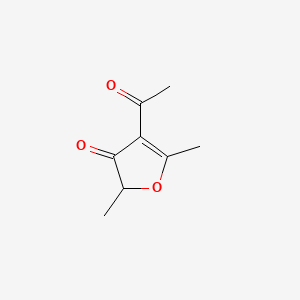
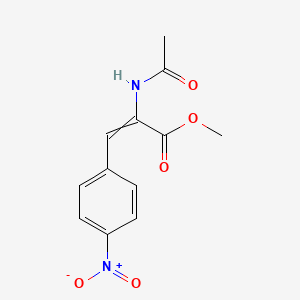
![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)

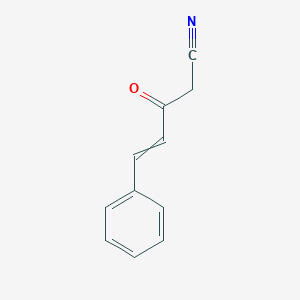
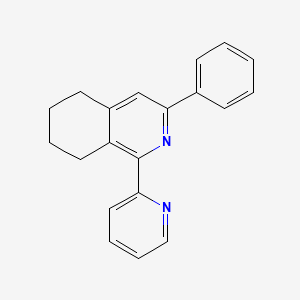
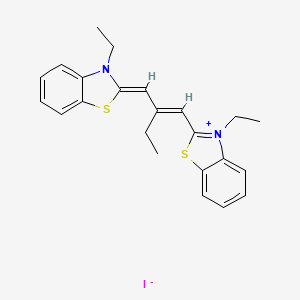
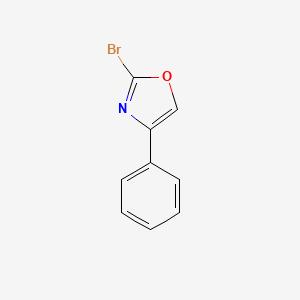
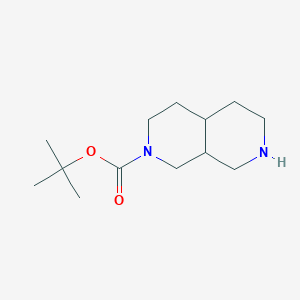

![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)

